molecular formula C16H12ClFN2O2S2 B2825023 3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034596-74-0

3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2825023
CAS RN: 2034596-74-0
M. Wt: 382.85
InChI Key: KTMUBSWFZYKFHX-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Fluorescent Probes for Selective Detection

The development of fluorescent probes for selective detection of specific compounds or ions is a significant application. For instance, reaction-based fluorescent probes have been designed for the discrimination of thiophenols over aliphatic thiols, demonstrating the chemical's potential in environmental and biological sciences. Such probes can detect thiophenols in water samples with high selectivity and sensitivity, indicating its usefulness in monitoring environmental pollutants and biological thiols (Wang et al., 2012).

Synthesis and Study of Fluorosubstituted Heterocycles

The compound's structure lends itself to the synthesis and NMR studies of fluorosubstituted five-membered heterocycles, such as thiophenes, pyrroles, and furans. These studies help understand the electronic effects of fluorosubstitution on the chemical shifts and coupling constants in NMR spectroscopy, providing insights into the electronic structure and reactivity of such compounds (Dvornikova et al., 2003).

Inhibition of Carbonic Anhydrases

Another research application involves the synthesis and biological evaluation of derivatives for the study of peripheral benzodiazepine receptors using positron emission tomography. This includes the exploration of compounds that have high in vitro affinity and selectivity for the peripheral benzodiazepine receptors, which are distinct from the central benzodiazepine receptors. Such studies are crucial for developing diagnostic and therapeutic agents for neurodegenerative disorders (Fookes et al., 2008).

Synthesis of Sulfonamide Antagonists

The compound is also involved in the synthesis of methylbenzenesulfonamide CCR5 antagonists, which are investigated for their potential in preventing HIV-1 infection. The research into small molecular antagonists targeting specific receptors contributes to the development of novel therapeutic agents against infectious diseases (Cheng De-ju, 2015).

Dual Fluorescent Ligands for Metal Cations

Research into dual fluorescent ligands incorporating the compound's structure for transition metal cations showcases its application in developing sensors and probes for detecting metal ions. Such ligands can undergo coordinative interactions with metal ions, altering their fluorescent properties, which can be utilized in analytical chemistry and bioimaging applications (Malval et al., 2003).

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity, as well as the development of new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

3-chloro-4-fluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O2S2/c17-14-8-13(3-4-15(14)18)24(21,22)20-9-11-2-1-6-19-16(11)12-5-7-23-10-12/h1-8,10,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMUBSWFZYKFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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